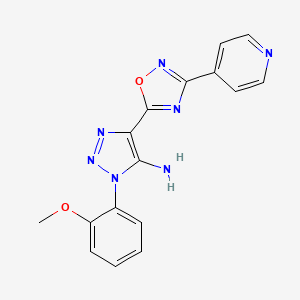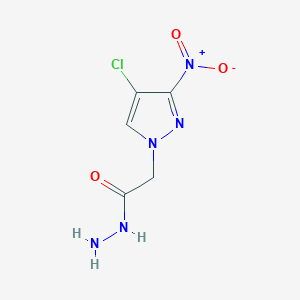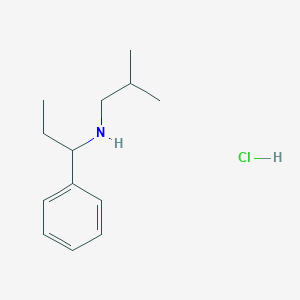![molecular formula C21H27BN2O5 B2658295 1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 2096997-11-2](/img/structure/B2658295.png)
1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, also known as DMTB-Urea, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Scientific Research Applications
Corrosion Inhibition
Compounds with structures similar to "1-(2,5-Dimethoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea" have been evaluated for their corrosion inhibition properties. For instance, urea derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic environments, highlighting the potential of urea compounds in protecting metals against corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Molecular Modeling and Photophysical Properties
Research on urea-based compounds has also delved into their molecular modeling and photophysical properties. Some studies focus on the conformational dynamics and aggregation behavior of urea derivatives in solution, providing insights into their potential applications in materials science and molecular engineering (Ricks et al., 2004).
Antioxidant Capacity
The modification of phenolic compounds by urea derivatives to enhance antioxidant capacity has been investigated, suggesting possible applications in food preservation, cosmetics, and pharmaceuticals to protect against oxidative stress (Adelakun et al., 2012).
Anticancer Agents
Diaryl urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating the role of urea compounds in the development of new anticancer agents (Feng et al., 2020).
Inhibitors of Kinase Activity
Urea derivatives have been explored as inhibitors of fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases, pointing towards their therapeutic potential in cancer treatment (Thompson et al., 2005).
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BN2O5/c1-20(2)21(3,4)29-22(28-20)14-8-7-9-15(12-14)23-19(25)24-17-13-16(26-5)10-11-18(17)27-6/h7-13H,1-6H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBGHTBVSAUJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

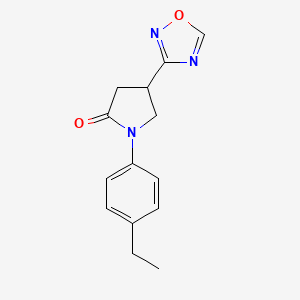
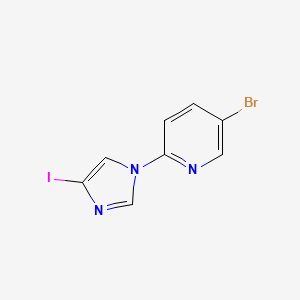
![3,6-Dichloro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2658216.png)
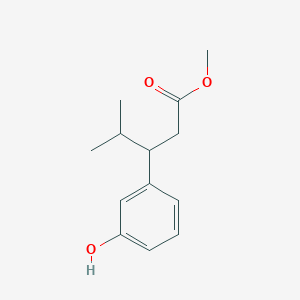
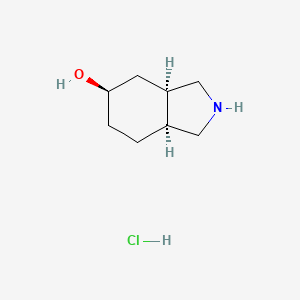
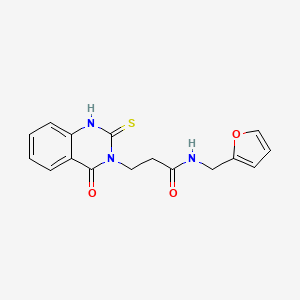
![1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2658222.png)
![N-[4-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)-4-pyridinyl]amine](/img/structure/B2658224.png)
![N-(4-chlorobenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2658225.png)
